Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2.Na/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7;/h1-3,5H,4H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLXCYXRUBTRGF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The thiophene and thiazole rings play a crucial role in these interactions, allowing the compound to exhibit its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Thiophene vs.
- Functional Group Impact: The 2-oxo group in Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic methoxyphenyl group .
Structural and Crystallographic Considerations
- Hydrogen Bonding: The acetate group facilitates hydrogen bonding, influencing crystal packing and solubility. Similar patterns are observed in Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate .
- Validation Tools : Programs like SHELX and ORTEP-3 () are critical for resolving structural ambiguities, ensuring accurate comparison of bond lengths and angles across derivatives .
Biological Activity
Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a heterocyclic compound notable for its unique structural features, which include both thiophene and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The molecular formula for this compound is CHNNaOS with a molecular weight of 249.28 g/mol .
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. This compound has been explored for its potential as an antimicrobial agent, with preliminary data suggesting activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of this compound have also been a focus of investigation. In vitro studies have demonstrated that derivatives of thiophene and thiazole can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in human colon cancer (HCT116) cell lines, with some derivatives exhibiting IC values comparable to established anticancer drugs like doxorubicin .
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The thiophene and thiazole rings allow for binding to various enzymes or receptors, modulating their activity. Studies suggest that the compound may act by inhibiting key enzymes involved in cancer progression and inflammation .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Mycobacterium tuberculosis. Although it showed lower activity compared to rifampicin (98% inhibition), it did exhibit a significant inhibitory effect at higher concentrations .
Study on Anticancer Activity
A recent investigation focused on the effects of this compound on A549 lung cancer cells revealed that the compound induced cell cycle arrest in the G0/G1 phase at 24 hours. Further analysis indicated an increase in the subG0/G1 population over time, suggesting potential apoptotic effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, and how can purity be ensured?
- Methodology : The compound can be synthesized via refluxing thiophene-substituted benzothioamide derivatives with brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol, followed by saponification to yield the sodium salt. Post-reaction, extraction with ether and drying over anhydrous sodium sulfate are critical for purification . Elemental analysis (within 0.4% of theoretical values) and chromatographic methods (e.g., HPLC) confirm purity, while IR and NMR spectroscopy validate structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, thiazole C-N stretches at ~1500 cm⁻¹) .
- NMR : ¹H NMR reveals thiophene protons (δ 6.8–7.5 ppm) and thiazole H-4 (δ 7.1–7.3 ppm); ¹³C NMR confirms acetate carbonyls (~170 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS provides exact mass matching for molecular formula validation .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in the molecular conformation of thiazole-acetate derivatives?
- Methodology : Single-crystal X-ray diffraction (using SHELX programs) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, C–H···π interactions in thiazole derivatives stabilize crystal packing . Sodium coordination may alter lattice parameters (e.g., monoclinic systems with a = 17.8 Å, b = 7.87 Å) . Graph-set analysis (R²₂(8) motifs) maps hydrogen-bonding patterns .
Q. What experimental strategies address contradictions in stability data for sodium thiazole-acetate salts?
- Methodology : Accelerated degradation studies under varied pH/temperature conditions, monitored via HPLC, identify degradation products (e.g., free acids via hydrolysis). Mass balance analysis (total % of main compound + impurities) ensures data reliability . For oxidative stability, aerobic oxidation pathways (e.g., hydroxylation at the α-carbon) are assessed using TGA/DSC .
Q. How can computational docking guide the design of biologically active derivatives of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., glucokinase). Substituent effects (e.g., electron-withdrawing groups on thiophene) are modeled to optimize interactions with active sites . Free energy calculations (MM/PBSA) refine docking scores .
Q. What statistical approaches reconcile discrepancies in synthetic yields across reaction scales?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
